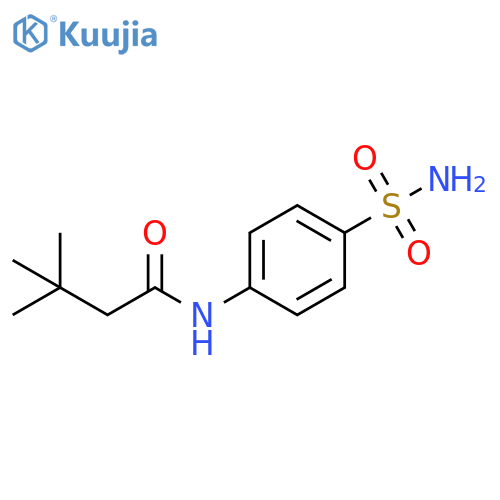Cas no 349437-41-8 (3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide)
3,3-ジメチル-N-(4-スルファモイルフェニル)ブタンアミドは、スルホンアミド基とアミド基を有する特異な構造を持つ有機化合物です。その分子設計により、高い安定性と選択的反応性を示し、医薬品中間体や機能性材料の合成において優れた反応性を発揮します。特に、スルホンアミド部位が生体活性分子との相互作用に寄与するため、創薬研究分野での応用が期待されます。また、結晶性が良好なため精製工程が簡便であり、工業的生産プロセスへの適性も備えています。疎水性基と極性基のバランスが取れた特性は、溶解性の制御や分子設計の柔軟性において有利に働きます。

349437-41-8 structure
商品名:3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide
CAS番号:349437-41-8
MF:C12H18N2O3S
メガワット:270.347921848297
MDL:MFCD02861112
CID:5684433
PubChem ID:4634582
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide 化学的及び物理的性質
名前と識別子
-
- Butanamide, N-[4-(aminosulfonyl)phenyl]-3,3-dimethyl-
- 3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide
-
- MDL: MFCD02861112
- インチ: 1S/C12H18N2O3S/c1-12(2,3)8-11(15)14-9-4-6-10(7-5-9)18(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)(H2,13,16,17)
- InChIKey: CKAYCQXFILBHHL-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(S(N)(=O)=O)C=C1)(=O)CC(C)(C)C
じっけんとくせい
- 密度みつど: 1.242±0.06 g/cm3(Predicted)
- ゆうかいてん: 211-213 °C(Solv: ethanol (64-17-5); ligroine (8032-32-4))
- 酸性度係数(pKa): 9.92±0.12(Predicted)
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25220767-5.0g |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 95% | 5.0g |
$1199.0 | 2024-06-19 | |
| Enamine | EN300-25220767-0.25g |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 95% | 0.25g |
$381.0 | 2024-06-19 | |
| Enamine | EN300-25220767-5g |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 5g |
$1199.0 | 2023-09-14 | ||
| Enamine | EN300-25220767-10g |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 10g |
$1778.0 | 2023-09-14 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586915-100mg |
3,3-Dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 98% | 100mg |
¥8079.00 | 2024-05-17 | |
| Enamine | EN300-25220767-2.5g |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 95% | 2.5g |
$810.0 | 2024-06-19 | |
| Enamine | EN300-25220767-0.1g |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 95% | 0.1g |
$364.0 | 2024-06-19 | |
| Enamine | EN300-25220767-0.05g |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 95% | 0.05g |
$348.0 | 2024-06-19 | |
| Enamine | EN300-25220767-0.5g |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 95% | 0.5g |
$397.0 | 2024-06-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586915-2.5g |
3,3-Dimethyl-N-(4-sulfamoylphenyl)butanamide |
349437-41-8 | 98% | 2.5g |
¥19373.00 | 2024-05-17 |
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
349437-41-8 (3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide) 関連製品
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
